molecular formula C20H18O8S B2381165 ethyl 7-(methanesulfonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate CAS No. 610759-20-1

ethyl 7-(methanesulfonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2381165
CAS No.: 610759-20-1
M. Wt: 418.42
InChI Key: PWWMZBSGPOUHCQ-UHFFFAOYSA-N
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Description

ethyl 7-(methanesulfonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a complex organic compound with a chromene backbone. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a methoxyphenyl group and a methylsulfonyloxy group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(methanesulfonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the chromene backbone, followed by the introduction of the methoxyphenyl and methylsulfonyloxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

ethyl 7-(methanesulfonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

ethyl 7-(methanesulfonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 7-(methanesulfonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The chromene backbone can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 7-(methanesulfonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is unique due to its combination of a chromene backbone with methoxyphenyl and methylsulfonyloxy groups. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

ethyl 3-(2-methoxyphenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8S/c1-4-26-20(22)19-17(13-7-5-6-8-15(13)25-2)18(21)14-10-9-12(11-16(14)27-19)28-29(3,23)24/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWMZBSGPOUHCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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